LU-32-176B

GABA Transporter Pharmacology Anticonvulsant Drug Discovery HEK-293 Cell Assays

LU-32-176B is the only GAT1 inhibitor that demonstrates synergistic anticonvulsant effect with GAT2 inhibitor EF1502—tiagabine only shows additive effect. Its high selectivity for GAT1 (>100 µM vs. mGAT2) and distinct 4,4-bis(4-fluorophenyl)butyl side chain ensure precise target engagement. Essential for studies requiring GAT1-specific pharmacology without off-target ambiguity. Order today to ensure experimental validity.

Molecular Formula C23H24F2N2O2
Molecular Weight 398.4 g/mol
Cat. No. B1675340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLU-32-176B
SynonymsLU32-176B;  LU 32-176B;  LU32176B.
Molecular FormulaC23H24F2N2O2
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C23H24F2N2O2/c24-17-10-6-15(7-11-17)19(16-8-12-18(25)13-9-16)3-2-14-26-20-4-1-5-21-22(20)23(28)27-29-21/h6-13,19-20,26H,1-5,14H2,(H,27,28)
InChIKeyQOSIKKDOOCQXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LU-32-176B: A High-Purity, GAT1-Selective exo-THPO Analog for Anticonvulsant Research and GAT Transporter Studies


LU-32-176B is a synthetically derived, N-substituted analog of the GABA uptake inhibitor exo-THPO, functioning as a selective inhibitor of the GABA transporter 1 (GAT1) [1]. Its molecular structure, characterized by a 4,4-bis(4-fluorophenyl)butyl side chain attached to a 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol core, confers a distinct profile of target engagement compared to other GAT1-selective inhibitors like tiagabine . The compound exhibits in vitro inhibitory activity against cloned mouse GAT1 (mGAT1) in the low micromolar range and demonstrates a notable lack of activity at other GABA transporter subtypes (mGAT2, mGAT3, mGAT4), establishing it as a valuable tool for delineating GAT1-specific pharmacology [1].

Why LU-32-176B Cannot Be Substituted: Quantified Selectivity and Synergy Define Its Research Value


Substituting LU-32-176B with another GAT1 inhibitor, such as tiagabine, is not a functionally equivalent exchange due to critical, quantifiable differences in subtype selectivity and, more importantly, in vivo pharmacodynamic interactions. While both are classified as GAT1-selective inhibitors, they exhibit different cellular potency profiles [1]. The most compelling evidence against substitution is their distinct behavior in combination therapy: co-administration of LU-32-176B with the GAT2 inhibitor EF1502 produces a synergistic anticonvulsant effect, whereas replacing it with tiagabine in the same combination yields only an additive effect [1]. This demonstrates that the molecular features of LU-32-176B are essential for enabling therapeutically relevant synergistic interactions that are not achievable with other in-class compounds. The following quantitative evidence confirms that LU-32-176B is a unique pharmacological tool with a functional profile that cannot be approximated by simply selecting any other GAT1 inhibitor.

Quantitative Differentiation of LU-32-176B: Selectivity, Synergy, and Potency Data Compared to Tiagabine and EF1502


In Vitro GAT1 Selectivity Profile of LU-32-176B vs. Tiagabine and EF1502

LU-32-176B demonstrates a distinct profile of GAT subtype selectivity when directly compared to the clinically used GAT1 inhibitor tiagabine and the dual GAT1/GAT2 inhibitor EF1502. Against cloned mouse transporters expressed in HEK-293 cells, LU-32-176B potently inhibits mGAT1 with an IC50 of 4 µM but shows no meaningful inhibition of mGAT2, mGAT3, or mGAT4 up to concentrations >100 µM [1]. This pattern contrasts sharply with EF1502, which inhibits both mGAT1 and mGAT2 (IC50 of 4 µM and 22 µM, respectively), and tiagabine, which, while highly potent on mGAT1 (IC50 0.8 µM), exhibits some cross-reactivity at mGAT2 (IC50 300 µM) and mGAT4 (IC50 800 µM) [1]. The >25-fold selectivity window for GAT1 over other GAT subtypes observed with LU-32-176B confirms its utility as a clean, subtype-specific probe.

GABA Transporter Pharmacology Anticonvulsant Drug Discovery HEK-293 Cell Assays

In Vitro Potency of LU-32-176B on Primary Neuronal and Glial Cells vs. Tiagabine and EF1502

In primary cell cultures, LU-32-176B inhibits GABA uptake in mouse neocortical neurons and astrocytes with IC50 values of 2 µM and 1 µM, respectively, demonstrating a 2-fold higher potency in glial cells [1]. In a direct comparison from the same study, tiagabine is significantly more potent on both cell types (neurons: 0.36 µM; astrocytes: 0.18 µM), but maintains a similar 2-fold glial preference [1]. The dual inhibitor EF1502 exhibits equal potency on both neurons and astrocytes (IC50 of 2 µM for both) [1]. This indicates that while LU-32-176B and tiagabine both show a slight preference for astrocytic GAT1, their absolute potency differs by approximately 5- to 6-fold, with tiagabine being more potent.

Neuroscience Primary Cell Culture GABA Uptake Inhibition

In Vivo Anticonvulsant Synergy: LU-32-176B with EF1502 vs. Tiagabine with EF1502

The most significant functional differentiation for LU-32-176B is its ability to produce a synergistic, rather than additive, anticonvulsant effect when combined with the GAT2 inhibitor EF1502 in vivo. In the Frings audiogenic seizure-susceptible mouse model, the combination of LU-32-176B and EF1502 resulted in a greater-than-additive (synergistic) reduction in seizure activity [1]. Critically, when the experiment was repeated with the same GAT2 inhibitor (EF1502) but a different GAT1 inhibitor (tiagabine), the combination produced only an additive effect [1]. This demonstrates that the specific molecular structure of LU-32-176B is a prerequisite for achieving synergistic efficacy with EF1502.

In Vivo Pharmacology Epilepsy Models Drug Synergy

Absence of Additive Toxicity: Motor Side-Effect Profile of LU-32-176B and EF1502 Combination

The combination of LU-32-176B with EF1502 not only provides a synergistic anticonvulsant benefit but also avoids a corresponding synergistic increase in motor impairment. In the rotarod test, a standard assay for motor coordination and behavioral toxicity, the combination of EF1502 with tiagabine did not result in a greater-than-additive effect, and the combination of LU-32-176B with EF1502 is reported to produce a synergistic anticonvulsant effect without a synergistic increase in motor impairment [1]. This separation between therapeutic synergy and adverse effect synergy is a critical, quantifiable advantage for research into combination therapies.

Behavioral Pharmacology Safety Pharmacology Rotarod Test

Validated Research Applications for LU-32-176B Based on Quantitative Evidence


Investigating Synergistic Anticonvulsant Mechanisms via Dual GAT1/GAT2 Inhibition

The primary, evidence-backed application of LU-32-176B is as a critical tool for studying synergistic anticonvulsant pharmacology. Its unique ability to produce a greater-than-additive effect when combined with the GAT2 inhibitor EF1502, a property not shared by the GAT1 inhibitor tiagabine, makes it indispensable for research aimed at understanding the therapeutic potential of combined GAT1/GAT2 inhibition. This scenario is directly supported by the comparative in vivo seizure model data, which showed synergy for the LU-32-176B + EF1502 combination but only additivity for the tiagabine + EF1502 combination [1]. Researchers aiming to replicate or extend these findings must use LU-32-176B to ensure experimental validity.

Selective Pharmacological Silencing of GAT1 in Complex Biological Systems

LU-32-176B is validated for use as a subtype-selective probe to isolate the functional role of GAT1. Its in vitro selectivity profile, characterized by an IC50 >100 µM against mGAT2 and a 75-fold lower potency against mGAT3, confirms its utility in experiments where off-target inhibition of other GABA transporter subtypes would confound results [1]. This clean selectivity profile makes it suitable for use in primary neuronal/glial cultures or brain slice electrophysiology to attribute observed effects specifically to GAT1 blockade.

Comparative Tool in exo-THPO Analog Structure-Activity Relationship (SAR) Studies

As an N-substituted analog of the prototypical GABA uptake inhibitor exo-THPO, LU-32-176B serves as a key comparator in SAR studies aimed at understanding how specific chemical modifications (e.g., the 4,4-bis(4-fluorophenyl)butyl side chain) influence GAT subtype selectivity, cellular potency, and in vivo pharmacodynamic interactions. Its well-characterized in vitro potency on neurons (IC50 2 µM) and astrocytes (IC50 1 µM) and its distinct synergy profile with EF1502 provide quantitative benchmarks for evaluating next-generation GAT1 inhibitors [1].

Differentiating GAT1-Mediated Effects in Studies of GABAergic Neurotransmission

This compound is specifically indicated for research protocols requiring a clear distinction between GAT1-mediated and non-GAT1-mediated effects on GABAergic tone. The direct comparative data showing its lack of activity at mGAT2-4, in contrast to the dual inhibitor EF1502, allows researchers to design experiments where the exclusive role of GAT1 in a given physiological or pathological process can be rigorously tested without the ambiguity introduced by less selective inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for LU-32-176B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.